molecular formula C27H28N4O3S B11592510 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11592510
M. Wt: 488.6 g/mol
InChI Key: NITIONXQJQTXPL-IPPBACCNSA-N
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Description

2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound featuring an adamantyl group, a nitrophenyl group, and a thieno[2,3-b]pyridine core

Preparation Methods

The synthesis of 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves multiple steps. One common method includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the adamantyl group: This step typically involves the use of adamantyl bromide or a similar reagent under basic conditions to introduce the adamantyl group.

    Formation of the nitrophenyl group: This can be done through nitration of a suitable phenyl precursor.

    Condensation reaction: The final step involves a condensation reaction between the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the nitrophenyl group.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as a valuable intermediate.

Mechanism of Action

The mechanism of action of 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The nitrophenyl group can participate in various electronic interactions, affecting the compound’s overall reactivity. The thieno[2,3-b]pyridine core can interact with specific biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile include:

    Adamantane derivatives: These compounds share the adamantyl group and are known for their stability and unique structural properties.

    Nitrophenyl derivatives: These compounds contain the nitrophenyl group and are often used in various chemical reactions due to their reactivity.

    Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core and are of interest in medicinal chemistry for their potential biological activity.

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

4-[(E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C27H28N4O3S/c28-13-21-23-18-1-3-30(4-2-18)26(23)35-25(21)29-14-19-8-20(9-22(24(19)32)31(33)34)27-10-15-5-16(11-27)7-17(6-15)12-27/h8-9,14-18,32H,1-7,10-12H2/b29-14+

InChI Key

NITIONXQJQTXPL-IPPBACCNSA-N

Isomeric SMILES

C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C(=CC(=C4)C56CC7CC(C5)CC(C7)C6)[N+](=O)[O-])O

Canonical SMILES

C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C(=CC(=C4)C56CC7CC(C5)CC(C7)C6)[N+](=O)[O-])O

Origin of Product

United States

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